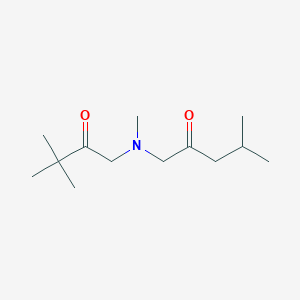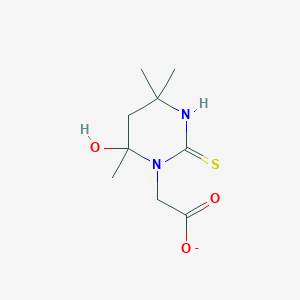![molecular formula C30H25F3N4O3 B11110444 N-{(1E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11110444.png)
N-{(1E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinyl]prop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-((E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{[2-((E)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)HYDRAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including dimethylamino, trifluoromethyl, and furan rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-((E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{[2-((E)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)HYDRAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” typically involves multi-step organic reactions. The process may include:
Formation of the Dimethylamino Phenyl Group:
Synthesis of the Trifluoromethyl Phenyl Furan Group:
Coupling Reactions: The final step involves coupling the two synthesized intermediates using a hydrazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: N-oxides, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N~1~-((E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{[2-((E)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)HYDRAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-((E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{[2-((E)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)HYDRAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE: This compound shares structural similarities with other hydrazine derivatives and aromatic compounds with trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group increases its solubility and reactivity.
Properties
Molecular Formula |
C30H25F3N4O3 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H25F3N4O3/c1-37(2)24-13-11-20(12-14-24)17-26(35-28(38)21-7-4-3-5-8-21)29(39)36-34-19-25-15-16-27(40-25)22-9-6-10-23(18-22)30(31,32)33/h3-19H,1-2H3,(H,35,38)(H,36,39)/b26-17+,34-19+ |
InChI Key |
XGPDAZLRVFIYTN-SNFMRGLMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11110389.png)
![3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate](/img/structure/B11110395.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11110438.png)
![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)
![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)
![1-[4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B11110464.png)
![5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate](/img/structure/B11110470.png)
